molecular formula C17H18FNO2 B4039872 2-(4-fluorophenoxy)-N-(4-methylbenzyl)propanamide

2-(4-fluorophenoxy)-N-(4-methylbenzyl)propanamide

Cat. No.: B4039872
M. Wt: 287.33 g/mol
InChI Key: LORNAEWQWKXNKC-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(4-methylbenzyl)propanamide is a useful research compound. Its molecular formula is C17H18FNO2 and its molecular weight is 287.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.13215698 g/mol and the complexity rating of the compound is 321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Research on derivatives of related compounds has shown significant antibacterial and antifungal activities. A study by Helal et al. (2013) synthesized a series of novel propionamide derivatives, demonstrating potent antibacterial and antifungal effects comparable to standard antimicrobial agents like Ampicilline and Flucanazole. These findings suggest the potential of structurally related compounds in developing new antimicrobial agents (Helal et al., 2013).

Carbonic Anhydrase Inhibition

Another study by Balaydın et al. (2012) investigated bromophenol derivatives, including natural products, for their carbonic anhydrase inhibitory properties. Compounds showed promising inhibitory activities, indicating potential applications in treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Photodynamic Therapy

A study on zinc phthalocyanine derivatives by Pişkin et al. (2020) highlighted their high singlet oxygen quantum yield, suggesting their utility as Type II photosensitizers in photodynamic therapy for cancer treatment. This demonstrates the relevance of fluorophenoxy and related derivatives in synthesizing compounds with potential therapeutic applications (Pişkin et al., 2020).

Anticancer Applications

Kovalchuk et al. (2013) explored novel phenolic antioxidants, showing that while they were non-toxic to normal tissues, they effectively killed cancer cells, including chemotherapy-resistant strains. This research underlines the potential of structurally related compounds in developing selective anticancer treatments (Kovalchuk et al., 2013).

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[(4-methylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-12-3-5-14(6-4-12)11-19-17(20)13(2)21-16-9-7-15(18)8-10-16/h3-10,13H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORNAEWQWKXNKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(C)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.